2,6-Dimethyl-4-heptanone

Description

2-Methyl-4-heptanone is a ketone.

Structure

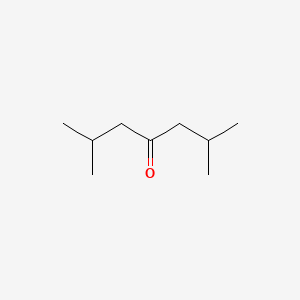

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPXKJBFFKCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O, Array | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025080 | |

| Record name | Diisobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor. | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Heptanone, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05% | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81 | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.9 (air= 1), Relative vapor density (air = 1): 4.9 | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

WATER CLEAR LIQUID, Colorless oil, Colorless liquid | |

CAS No. |

108-83-8, 68514-40-9 | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptanone, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketones, C9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V52W30H1BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Heptanone, 2,6-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2,6-Dimethyl-4-heptanone chemical properties and structure

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Properties, Synthesis, and Applications

Introduction: Beyond a Simple Solvent

This compound, more commonly known in the industry as Diisobutyl Ketone (DIBK), is a C9 branched ketone recognized for its utility far beyond that of a conventional solvent.[1] With its distinct mild, sweetish odor, this clear, colorless liquid serves as a critical component in a multitude of industrial processes, from high-performance coatings to intricate chemical syntheses.[2][3] This guide, prepared from the perspective of a senior application scientist, delves into the core chemical properties, structural nuances, and practical applications of DIBK, providing researchers and drug development professionals with a comprehensive understanding of its capabilities and handling. Unlike many volatile solvents, DIBK's value lies in its slow evaporation rate and excellent solvency for a wide range of resins, making it a non-hazardous air pollutant (non-HAP) solvent of choice for specialized formulations.[3][4][5]

Molecular Structure and Identification

The identity and behavior of this compound are fundamentally dictated by its molecular architecture. It is a symmetrical ketone featuring a central carbonyl group flanked by two isobutyl groups. This structure is key to its physical properties, such as its limited water solubility and miscibility with most organic solvents.[6]

Commercially available technical-grade DIBK is often a mixture of isomers, predominantly this compound and its close relative, 4,6-dimethyl-2-heptanone.[7][8][9] For applications requiring high purity, it is crucial to specify the isomeric purity, as slight structural variations can influence solvency and reactivity.

Caption: 2D structure of this compound (DIBK).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,6-dimethylheptan-4-one | [9][10] |

| Common Names | Diisobutyl Ketone (DIBK), Isovalerone | [8][10][11] |

| CAS Number | 108-83-8 | [2][8][11] |

| Molecular Formula | C₉H₁₈O | [2][10][11] |

| Molecular Weight | 142.24 g/mol | [1][2][8] |

| InChI Key | PTTPXKJBFFKCEK-UHFFFAOYSA-N | [8][10][12] |

| SMILES | CC(C)CC(=O)CC(C)C |[8][10][12] |

Physicochemical Properties: The Basis of Application

The utility of DIBK in various formulations is a direct result of its unique set of physical and chemical properties. Its high boiling point and slow evaporation rate are particularly advantageous in the coatings industry.[13] This allows for longer wet-edge times, promoting excellent flow and leveling of films and preventing common defects such as "blushing" (a milky appearance caused by moisture condensation) and "orange peel".[4][13] Furthermore, its low density provides a good volume-to-weight advantage over other solvent classes.[14]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, colorless liquid | [1][3][6] |

| Odor | Mild, sweet, ether-like | [2][3] |

| Boiling Point | 165-170 °C (329-338 °F) | [2][6][8][15] |

| Melting Point | -46 °C (-51 °F) | [1][2] |

| Density | 0.808 g/mL at 25 °C | [2][6][8] |

| Flash Point | 49 °C (120 °F) (Closed Cup) | [1][2] |

| Vapor Pressure | 1.7 mmHg at 20 °C | [2][8] |

| Vapor Density | 4.9 (vs air) | [2][8] |

| Water Solubility | 0.05 g/100 mL (Insoluble) | [2][7] |

| Refractive Index | 1.412 (at 20 °C) | [2][6][8] |

| Explosive Limits | 0.8 - 6.2% | [2][8] |

| Autoignition Temp. | 396 °C (745 °F) |[2][8] |

Synthesis and Manufacturing Overview

From a process chemistry standpoint, understanding the synthesis of DIBK is crucial for anticipating potential impurities. The primary commercial production routes involve the self-condensation of acetone. More specifically, DIBK is often generated as a heavy-end byproduct during the manufacturing of Methyl Isobutyl Ketone (MIBK).[2] The process generally follows a multi-step pathway involving aldol condensation and subsequent hydrogenation. Another method involves the direct hydrogenation of phorone.[2]

Caption: Simplified workflow for MIBK synthesis showing DIBK formation.

Spectroscopic Profile for Quality Control

Accurate identification and quality assessment of this compound rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of DIBK is a strong, sharp absorption peak characteristic of the carbonyl (C=O) stretch of a ketone, typically found around 1715 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl groups are also present.[12][16]

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M+) is observed at m/z = 142. The fragmentation pattern is consistent with its structure, showing characteristic losses of alkyl fragments.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the isobutyl groups. The symmetry of the molecule simplifies the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the unique carbons in the isobutyl chains.

-

These spectroscopic fingerprints are essential for confirming the identity and purity of the material, distinguishing it from isomers and potential process-related impurities.

Core Applications in Research and Industry

The versatility of DIBK stems from its excellent solvency and slow evaporation rate.[3][13]

-

Coatings and Resins: This is the largest application area. DIBK is an exceptional solvent for a wide array of synthetic resins, including nitrocellulose, acrylics, polyesters, phenolics, and vinyls.[3][4][6][7] Its role as a retarder solvent is critical for achieving high-quality, defect-free finishes in lacquers, paints, and industrial coatings.[4][13][14]

-

Chemical Synthesis and Pharmaceuticals: It serves as a versatile chemical intermediate in the preparation of dyes, active pharmaceutical ingredients (APIs), and inhibitors.[6][13] It can also be used as a re-crystallization aid for purifying solid organic compounds.[2][19]

-

Extraction and Analytical Chemistry: DIBK is employed as an extraction solvent for various purposes, including ore flotation and the determination of trace metals in aqueous samples when combined with chelating agents.[2][6] Its use in constructing micro liquid/liquid interfaces for electrochemical studies has also been explored.[14]

-

Other Industrial Uses: It finds utility in leather finishing, adhesives, printing inks, and as a dispersant for organosol resins.[13][14] It has also been identified as a flavoring ingredient and a component of mint oil.[2][6]

Safety, Handling, and Toxicology

As a flammable liquid and respiratory irritant, proper handling of this compound is imperative.[1][15][20]

-

Exposure Limits: The Threshold Limit Value - Time-Weighted Average (TLV-TWA) is 25 ppm (approximately 150 mg/m³).[2][6][21]

-

Hazards: The primary hazards are flammability and irritation of the respiratory system.[15][20] Vapors are heavier than air and can travel to an ignition source.[6][20] It is incompatible with strong oxidizing agents.[2][6]

-

Handling Protocol:

-

Work in a well-ventilated area or under a chemical fume hood to maintain exposure below the TLV.[20][21][22]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][3][21]

-

Use explosion-proof electrical and ventilation equipment.[21][22] Ground and bond containers during transfer to prevent static discharge.[1][20][21]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[22][23]

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[1][3][21] Storage below +30°C is recommended.[2][6]

-

-

Toxicology: The acute toxicity is low, with a reported oral LD50 in rabbits of 5750 mg/kg.[2] Ingestion can lead to gastrointestinal irritation, while high vapor concentrations can cause dizziness and central nervous system depression.[2][23]

Conclusion

This compound is a high-performance branched ketone whose value is defined by a unique combination of physical and chemical properties. Its slow evaporation rate, strong solvency, and low density make it an indispensable tool in the formulation of advanced coatings, inks, and adhesives. Beyond its role as a solvent, it serves as a valuable intermediate in organic synthesis and a specialized agent in analytical extraction processes. A thorough understanding of its structure, properties, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in research, development, and industrial applications.

References

- 1. monumentchemical.com [monumentchemical.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. taminkalatak.com [taminkalatak.com]

- 4. Diisobutyl ketone (DIBK) | Eastman [eastman.com]

- 5. Dibk/ Diisobutyl Ketone/ 2, 6-Dimethyl-4-Heptanone 25L CAS: 108-83-8 as intermediates in the organic synthesis of flavors and pesticides from China manufacturer - Tichem [tichemsolv.com]

- 6. This compound | 108-83-8 [chemicalbook.com]

- 7. ark-chem.co.jp [ark-chem.co.jp]

- 8. 2,6-ジメチル-4-ヘプタノン technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. L16015.AP [thermofisher.com]

- 10. Isobutyl ketone | C9H18O | CID 7958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

- 12. This compound(108-83-8) IR Spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. This compound | 108-83-8 | TCI AMERICA [tcichemicals.com]

- 16. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

- 17. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. cognac heptanone, 108-83-8 [thegoodscentscompany.com]

- 20. carlroth.com [carlroth.com]

- 21. lobachemie.com [lobachemie.com]

- 22. fishersci.com [fishersci.com]

- 23. This compound(108-83-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Introduction: The Industrial Significance and Synthetic Challenges of Diisobutyl Ketone

An In-depth Technical Guide to the Synthesis of Diisobutyl Ketone: Pathways and Mechanisms

Diisobutyl ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone (CAS No: 108-83-8), is a colorless, stable liquid with a mild, sweet odor. Its utility in the chemical industry is extensive, where it serves as a high-performance solvent for polymers like nitrocellulose and epoxy resins, and is a key component in coatings, paints, and inks.[1][2][3] Furthermore, its properties make it an effective extraction solvent in the pharmaceutical sector and a valuable chemical intermediate for synthesizing more complex molecules.[2][3]

Historically, the synthesis of DIBK has been intrinsically linked to the production of Methyl Isobutyl Ketone (MIBK). It is typically formed as a higher-boiling by-product in the condensation reaction of acetone.[3][4] This co-production presents a significant challenge: the conversion rates and selectivity for DIBK are often very low and insufficient for dedicated manufacturing, tying its supply to the demand for MIBK.[1][3][5] This guide, intended for researchers and chemical development professionals, provides an in-depth exploration of the core synthetic pathways to DIBK, focusing on the underlying mechanisms, catalytic systems, and field-proven experimental protocols that enable both co-production and highly selective synthesis.

Pathway 1: The Conventional Route via Acetone Condensation

The most established industrial method for producing DIBK is the catalytic reaction of acetone and hydrogen. This is a one-step process that yields a mixture of products, primarily MIBK, with DIBK as a significant by-product.[4][5] The process relies on a sophisticated multifunctional catalyst that can orchestrate a sequence of acid/base-catalyzed condensations and metal-catalyzed hydrogenations.

Mechanism Deep Dive: A Multi-Reaction Network

The synthesis of DIBK from acetone is not a single reaction but a network of sequential and competing reactions. The overall transformation is driven by a bifunctional catalyst that possesses both acidic sites for condensation/dehydration and metallic sites for hydrogenation.[6][7]

The core sequence proceeds as follows:

-

Aldol Addition: Two molecules of acetone undergo a reversible, base-catalyzed aldol addition to form 4-hydroxy-4-methyl-pentan-2-one, commonly known as diacetone alcohol (DAA).[8][9][10]

-

Dehydration: The DAA intermediate is then dehydrated under acidic conditions to yield 4-methyl-3-penten-2-one (mesityl oxide, MO) and water.[6][9][11] This step is often rate-limiting.[11]

-

Hydrogenation to MIBK: The α,β-unsaturated ketone, mesityl oxide, is rapidly hydrogenated at the metallic catalyst sites (e.g., Palladium) to form the saturated ketone, methyl isobutyl ketone (MIBK).[6][7]

-

Formation of DIBK: DIBK is formed through subsequent condensation reactions. The most direct route involves the aldol condensation of MIBK with another molecule of acetone, followed by dehydration and hydrogenation, to yield this compound (DIBK).[7][11][12]

This complex reaction network results in several by-products, including isopropanol (from acetone hydrogenation) and methylisobutyl carbinol (MIBC, from MIBK hydrogenation).[7] The ratio of MIBK to DIBK is highly dependent on reaction conditions such as temperature and pressure, which can be adjusted to favor one product over the other.[4][13]

Caption: Reaction network for the co-production of MIBK and DIBK from acetone.

Catalytic Systems for Acetone Condensation

The choice of catalyst is paramount in controlling the efficiency and selectivity of this process. The catalyst must effectively balance acid/base functionality with hydrogenation activity.

| Catalyst System | Support/Key Components | Typical Conditions | Acetone Conversion (%) | DIBK Selectivity (%) | Reference |

| Palladium-based | Zirconium Phosphate | 150-250°C, liquid phase | ~30% | Main by-product | [7] |

| Palladium-based | MgO-Al₂O₃-ZrO₂ | 150-200°C, gas phase | 30-73% | 23-30% | [14] |

| Copper-based | Copper, Chromium | 80-300°C, >30 psig | Variable | Ratio-dependent | [4] |

| Hydroxyapatite + Pd | HAP + Pd/SiO₂ | ~150-200°C | 27.8% | Formed as by-product | [11] |

Experimental Protocol: Gas-Phase Synthesis using a Pd/MgO-Al₂O₃-ZrO₂ Catalyst

This protocol is representative of a continuous gas-phase process for the co-production of MIBK and DIBK.[14]

-

Catalyst Preparation: A quaternary hydrotalcite precursor containing Pd, Mg, Al, and Zr is synthesized. This precursor is then calcined and reduced under a hydrogen stream to produce the active Pd/MgO-Al₂O₃-ZrO₂ catalyst. The addition of ZrO₂ helps to create a suitable balance of acidity and basicity for higher activity.[14]

-

Reactor Setup: A fixed-bed reactor is loaded with the prepared catalyst. The system is equipped with mass flow controllers for acetone and hydrogen, a vaporizer to ensure reactants are in the gas phase, and a condenser and collection system downstream.

-

Reaction Execution:

-

The reactor is heated to the target temperature (e.g., 150-200°C).

-

A gaseous mixture of acetone and hydrogen is fed into the reactor at a specified liquid hourly space velocity (LHSV) and hydrogen-to-ketone molar ratio.

-

The reaction is allowed to proceed under steady-state conditions.

-

-

Product Collection & Analysis:

-

The reactor effluent is cooled and condensed. The liquid product is collected, and the non-condensable gases are vented or recycled.

-

The composition of the liquid product is analyzed by gas chromatography (GC) to determine the conversion of acetone and the selectivity towards MIBK, DIBK, and other by-products.

-

References

- 1. US8809592B2 - Process for producing DIBK - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism and kinetics of acetone condensation to methyl isobutyl ketone [morressier.com]

- 10. magritek.com [magritek.com]

- 11. escholarship.org [escholarship.org]

- 12. WO2012080809A1 - Process for producing dibk - Google Patents [patents.google.com]

- 13. EP1017661B1 - Manufacture of methyl isobutyl and diisobutyl ketone - Google Patents [patents.google.com]

- 14. CN101830787A - Method for synthesizing methyl isobutyl ketone and diisobutyl ketone by acetone gas-phase one-step method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-heptanone, also known by its common name Diisobutyl Ketone (DIBK), is a versatile organic solvent and chemical intermediate with significant utility across various scientific disciplines, including pharmaceutical development.[1][2][3] Its unique physical properties, such as a high boiling point and moderate evaporation rate, make it an attractive choice for applications ranging from coatings and lacquers to the synthesis of active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and an analysis of its spectral characteristics, to support its effective application in research and development.

Core Physical Properties

A thorough understanding of the physical properties of a solvent is paramount for its safe and effective use in experimental design and process scale-up. The key physical constants for this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₉H₁₈O | |

| Molecular Weight | 142.24 | g/mol |

| Density (at 20°C) | 0.808 | g/mL |

| Boiling Point | 165-170 | °C |

| Melting Point | -46 | °C |

| Flash Point (Closed Cup) | 49 | °C |

| Refractive Index (at 20°C) | 1.412-1.415 | |

| Water Solubility | Insoluble | |

| Vapor Pressure (at 25°C) | 2.333 | mmHg |

Structural Elucidation: A Spectroscopic Deep Dive

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Here, we delve into the characteristic spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by its relative simplicity, owing to the molecule's symmetry. The key signals are:

-

A doublet at approximately 0.9 ppm: This signal corresponds to the twelve equivalent protons of the four methyl groups (-CH₃). The doublet splitting pattern arises from the coupling with the adjacent methine proton.

-

A multiplet at approximately 2.1 ppm: This signal is attributed to the two equivalent methine protons (-CH). The complexity of the multiplet is due to coupling with the adjacent methyl and methylene protons.

-

A doublet at approximately 2.2 ppm: This signal represents the four equivalent protons of the two methylene groups (-CH₂-). The doublet splitting is a result of coupling with the adjacent methine proton.

dot```dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"CH3 (d, 0.9 ppm)" [pos="0,1!"]; "CH (m, 2.1 ppm)" [pos="1,0!"]; "CH2 (d, 2.2 ppm)" [pos="2,1!"]; "C=O" [pos="3,0!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CH2 (d, 2.2 ppm)" [pos="4,1!"]; "CH (m, 2.1 ppm)" [pos="5,0!"]; "CH3 (d, 0.9 ppm)" [pos="6,1!"];

"CH3 (d, 0.9 ppm)" -- "CH (m, 2.1 ppm)"; "CH (m, 2.1 ppm)" -- "CH2 (d, 2.2 ppm)"; "CH2 (d, 2.2 ppm)" -- "C=O"; "C=O" -- "CH2 (d, 2.2 ppm)"; "CH2 (d, 2.2 ppm)" -- "CH (m, 2.1 ppm)"; "CH (m, 2.1 ppm)" -- "CH3 (d, 0.9 ppm)"; }

Caption: ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl group. [4]

-

~1715 cm⁻¹: This prominent peak is indicative of the C=O stretching vibration of an aliphatic ketone.

-

~2870-2960 cm⁻¹: These bands correspond to the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 142, confirming its molecular weight. [5][6]Key fragmentation patterns include the alpha-cleavage characteristic of ketones, leading to the formation of acylium ions.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties relies on the use of standardized and validated methods. The following section outlines the protocols for measuring the key physical properties of this compound, with an emphasis on the rationale behind the chosen methodologies.

Boiling Point Determination

Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids. [7][8][9][10][11] Causality and Rationale: ASTM D1078 is the industry-standard method for determining the boiling range of pure organic liquids and mixtures. [8][9]Its selection is based on its high precision and reproducibility, which are critical for quality control and for establishing the purity of the substance. The method's detailed specifications for apparatus and procedure minimize variability between laboratories.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the distillation apparatus as specified in ASTM D1078, consisting of a distillation flask, condenser, and receiving graduate. Ensure all glassware is clean and dry.

-

Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Insert a calibrated thermometer into the neck of the flask, ensuring the top of the bulb is level with the bottom of the side arm of the flask.

-

Distillation: Begin heating the flask at a controlled rate. Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate as the initial boiling point.

-

Data Collection: Continue the distillation and record the temperature at regular volume intervals of the collected distillate.

-

Final Boiling Point: Record the maximum temperature reached during the distillation as the final boiling point.

-

Barometric Correction: Correct the observed boiling range to standard atmospheric pressure (760 mmHg) using the appropriate correction factors.

dot

Caption: Workflow for Boiling Point Determination via ASTM D1078.

Density Measurement

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [12][13][14][15][16] Causality and Rationale: The use of a digital density meter according to ASTM D4052 is preferred over traditional methods like pycnometers or hydrometers due to its superior accuracy, speed, and requirement for a small sample volume. [17][18][19][20][21]This method minimizes operator-dependent errors and provides highly repeatable results, which is crucial in a research and drug development setting where precision is paramount. [19]The oscillating U-tube principle employed by these instruments is a robust and reliable technique for a wide range of liquids. [14] Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at the desired measurement temperature (e.g., 20°C).

-

Sample Introduction: Introduce a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter using a syringe.

-

Temperature Equilibration: Allow the sample to equilibrate to the set temperature within the instrument.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone followed by dry air) between measurements to prevent cross-contamination.

Refractive Index Determination

Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [22][23][24][25][26] Causality and Rationale: The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. [22][25]ASTM D1218 provides a standardized procedure for its measurement with high accuracy. [22][25]This method is essential for quality control, confirming the identity of a substance, and can be used to determine the concentration of solutions. An Abbe refractometer is commonly used for this measurement.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Ensure the temperature of the prism is maintained at the specified temperature (e.g., 20°C) throughout the measurement.

Applications in Drug Development

The physical properties of this compound make it a valuable tool in various stages of drug development. Its good solvency for a range of organic compounds, coupled with its relatively low volatility, makes it a suitable medium for chemical reactions in API synthesis. [1][2][3]Furthermore, its properties can be advantageous in crystallization processes for the purification of drug substances. As a high-boiling point solvent, it can also find application as a chaser solvent in certain purification techniques.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. [27]It is recommended to work in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive examination of the key physical properties of this compound. By understanding its fundamental characteristics, from its spectroscopic signature to the standardized methods for its property determination, researchers, scientists, and drug development professionals can confidently and effectively utilize this versatile solvent in their work. The provided protocols and rationale aim to ensure the generation of accurate and reproducible data, which is the cornerstone of scientific integrity and successful research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(108-83-8) IR Spectrum [chemicalbook.com]

- 5. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]